molecular formula C19H21N5O B2404439 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide CAS No. 2034508-58-0

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide

Cat. No.: B2404439
CAS No.: 2034508-58-0
M. Wt: 335.411
InChI Key: KEGGADIREGHLOC-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide is a complex organic compound that features a pyrazole ring substituted with a pyrazine moiety and a phenylbutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the pyrazine group. The final step involves the attachment of the phenylbutanamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and equipment ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrazine derivatives, such as:

Uniqueness

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-phenylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-3-16(14-7-5-4-6-8-14)19(25)22-12-15-11-17(23-24(15)2)18-13-20-9-10-21-18/h4-11,13,16H,3,12H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGGADIREGHLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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